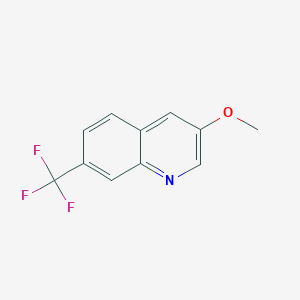

3-Methoxy-7-(trifluoromethyl)quinoline

Description

Properties

Molecular Formula |

C11H8F3NO |

|---|---|

Molecular Weight |

227.18 g/mol |

IUPAC Name |

3-methoxy-7-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C11H8F3NO/c1-16-9-4-7-2-3-8(11(12,13)14)5-10(7)15-6-9/h2-6H,1H3 |

InChI Key |

HVQMIPLEAYMVJN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C2C=C(C=CC2=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Quinoline Core Formation

The quinoline nucleus can be synthesized via:

Skraup Synthesis : Condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., nitrobenzene). This method forms the quinoline ring system but often requires subsequent functionalization to introduce methoxy and trifluoromethyl groups.

Friedländer Synthesis : Condensation of 2-aminobenzaldehyde or 2-aminobenzophenone with ketones or aldehydes to form quinolines with substituents at defined positions.

These classical methods provide the base quinoline structure onto which substituents are introduced.

Introduction of the Methoxy Group at the 3-Position

The methoxy substituent can be introduced by methylation of a hydroxyquinoline intermediate using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Alternatively, starting materials bearing methoxy groups can be employed in the initial ring construction to ensure the methoxy group is incorporated regioselectively.

Introduction of the Trifluoromethyl Group at the 7-Position

The trifluoromethyl group is introduced via nucleophilic or electrophilic trifluoromethylation reactions.

Common reagents include trifluoromethyl iodide or trifluoromethylating agents such as Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane) under catalysis.

The trifluoromethyl group is often introduced onto an aromatic precursor before or after quinoline ring formation, depending on the synthetic route.

Reductive Alkylation and Functional Group Transformations

Reductive alkylation methods using borane-pyridine complexes in acetic acid have been reported for related quinoline derivatives bearing trifluoromethyl substituents, facilitating the introduction of aminoalkyl side chains or other substituents.

Reaction conditions typically involve stirring at ambient temperature for several hours, followed by solvent removal and crystallization to isolate the product.

Representative Synthetic Procedure (Adapted from Patent Literature)

A related quinoline derivative bearing a trifluoromethyl group on the phenoxy substituent has been synthesized using the following approach, which can be adapted for 3-Methoxy-7-(trifluoromethyl)quinoline:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Phthalimide (0.5 mol), 5-chloro-2-pentanone (1 mol), potassium carbonate (0.75 mol), N,N-dimethylformamide (500 mL), 80°C, 18-24 h | Alkylation of phthalimide to form N-(4-oxopentyl)phthalimide intermediate |

| 2 | Cooling to ambient, addition to ice-cold water, stirring at 0-5°C for 1 h | Precipitation and isolation of intermediate |

| 3 | Borane-pyridine complex (~9M, 1.5 mL), 8-amino-2,6-dimethoxy-5-(3-trifluoromethyl)phenoxy-4-methylquinoline, 5-nitro-2-pentanone, glacial acetic acid, ambient temperature, 5 h | Reductive alkylation to introduce aminoalkyl substituent |

| 4 | Solvent evaporation, dissolution in ethanol, cooling to 4°C for 18 h | Crystallization and product isolation |

This procedure yields quinoline derivatives with trifluoromethyl substituents in high purity and yield without requiring extensive purification.

Comparative Analysis of Preparation Methods

| Aspect | Classical Methods (Skraup, Friedländer) | Modern Functionalization (Reductive Alkylation, Trifluoromethylation) |

|---|---|---|

| Core Formation | Efficient for quinoline ring synthesis; may require harsh conditions | Often used in conjunction with modern methods for substitution |

| Methoxy Introduction | Methylation of hydroxyquinolines or use of methoxy-substituted precursors | Compatible with modern methods; mild methylation conditions preferred |

| Trifluoromethyl Introduction | Electrophilic trifluoromethylation using reagents like trifluoromethyl iodide | Nucleophilic trifluoromethylation with reagents such as Ruppert-Prakash reagent |

| Reaction Conditions | Elevated temperatures, acidic media | Mild to moderate temperatures, often in acetic acid or aprotic solvents |

| Purification | Often requires recrystallization or chromatography | Some methods yield products that precipitate directly, simplifying isolation |

Summary of Key Reaction Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction Temperature | 60-100°C (often ~80°C) | For alkylation and condensation steps |

| Reaction Time | 5-24 hours | Depending on step and reagents |

| Solvents | N,N-Dimethylformamide, acetic acid, methanol, ethanol | Choice depends on step; dipolar aprotic solvents favored for alkylation |

| Bases | Potassium carbonate, cesium carbonate | Used for alkylation reactions |

| Reducing Agents | Borane-pyridine complex | Used for reductive alkylation |

| Product Isolation | Filtration after precipitation, crystallization | High yields often achieved without chromatography |

Research Perspectives and Notes

The preparation of 3-Methoxy-7-(trifluoromethyl)quinoline is closely related to methods used for other trifluoromethylated quinoline derivatives, such as tafenoquine analogues, which have been extensively studied for antimalarial activity.

The use of borane-pyridine complexes for reductive alkylation offers a mild and efficient route to introduce side chains on the quinoline scaffold bearing trifluoromethyl groups.

The regioselective introduction of the trifluoromethyl group at the 7-position requires careful selection of starting materials and reaction conditions to avoid substitution at undesired positions.

Modern trifluoromethylation techniques provide improved selectivity and functional group tolerance compared to classical electrophilic trifluoromethylation.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-7-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution reagents: Such as halogenating agents or organometallic reagents for substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties depending on the introduced functional groups .

Scientific Research Applications

3-Methoxy-7-(trifluoromethyl)quinoline has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential as an antibacterial, antineoplastic, and antiviral agent.

Industry: Used in the development of new materials, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 3-Methoxy-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolines substituted with trifluoromethyl groups are pivotal in medicinal chemistry due to their bioactivity and structural versatility. Below is a comparative analysis of 3-Methoxy-7-(trifluoromethyl)quinoline with structurally related derivatives:

Substituent Position and Bioactivity

- This compound is used in antimalarial drug research, leveraging the trifluoromethyl group’s role in disrupting protozoan metabolism .

- 4-Chloro-7-(trifluoromethyl)quinoline (C₁₀H₅ClF₃N; MW 245.63): The chloro substituent increases electrophilicity, making it reactive in cross-coupling reactions. It serves as a precursor for antrafenine, a non-steroidal anti-inflammatory drug .

- 3-Bromo-7-(trifluoromethyl)quinoline (C₁₀H₅BrF₃N; MW 272.06): Bromine at the 3-position facilitates Suzuki-Miyaura couplings, enabling structural diversification in drug discovery .

Functional Group Impact on Physicochemical Properties

Research Findings and Data

- Log1/IC₅₀ Comparison: A structurally distinct quinoline derivative, (E)-2-(2-oxo-1-(2-(trifluoromethyl)benzyl)indolin-3-ylidene)-N-(quinolin-7-yl)acetamide, showed a log1/IC₅₀ of 6.992, surpassing earlier analogs. This highlights the importance of trifluoromethyl positioning in enhancing bioactivity .

- Thermal Stability: Trifluoromethyl groups generally improve thermal stability, as seen in 4-Amino-7-(trifluoromethyl)quinoline, which remains stable up to 250°C .

Q & A

Q. Key Reaction Conditions :

How can researchers resolve contradictions in reported reaction yields for this compound?

Advanced

Discrepancies in yields often arise from:

- Catalyst Purity : Residual moisture or oxygen in Pd catalysts reduces activity. Use rigorously dried catalysts under inert atmospheres .

- Substrate Steric Effects : Bulky substituents at the 3-methoxy position hinder coupling; optimize steric bulk via computational modeling (e.g., DFT) .

- Byproduct Formation : Competing pathways (e.g., homocoupling) can be suppressed by adjusting stoichiometry (1:1.2 ratio of boronic ester to trifluoromethyl halide) .

- Analytical Validation : Confirm yields via HPLC or GC-MS to detect unreacted starting materials .

What spectroscopic and crystallographic methods are critical for characterizing this compound?

Q. Basic

- NMR Spectroscopy :

- ¹H NMR : Methoxy protons appear as a singlet (~δ 3.9–4.1 ppm); trifluoromethyl groups split adjacent protons into quartets .

- ¹⁹F NMR : Distinct signal for -CF₃ near δ -60 to -70 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .

- X-ray Crystallography : SHELX software refines crystal structures to resolve regiochemistry and confirm substitution patterns .

How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Q. Advanced

- Methoxy Group (-OMe) : Electron-donating nature activates the quinoline ring for electrophilic substitution but deactivates nucleophilic sites. This requires careful selection of coupling partners (e.g., electron-deficient trifluoromethyl halides) .

- Trifluoromethyl (-CF₃) : Strong electron-withdrawing effect stabilizes intermediates in Suzuki-Miyaura coupling but may slow oxidative addition; use electron-rich Pd catalysts (e.g., Pd(OAc)₂ with P(t-Bu)₃ ligands) .

- Synergistic Effects : The -OMe and -CF₃ groups create a polarized quinoline core, enabling regioselective functionalization at the 4-position .

What are the methodological challenges in studying biological interactions of this compound?

Q. Advanced

- Target Identification : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinities for enzymes (e.g., kinases) .

- Metabolic Stability : Assess -CF₃ group resistance to cytochrome P450 oxidation via liver microsome assays .

- Toxicity Profiling : Evaluate cytotoxicity in HEK293 or HepG2 cells, noting that -CF₃ can enhance membrane permeability but may accumulate in lipid-rich tissues .

How does this compound compare to structurally similar quinoline derivatives in medicinal applications?

Q. Advanced

What safety protocols are recommended for handling this compound?

Q. Basic

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.